2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline
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Overview
Description
2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a chemical compound with the molecular formula C14H12BrN3O and a molecular weight of 318.17 g/mol . This compound is part of the oxazole derivatives, which are known for their wide spectrum of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, oxazole derivatives are valuable for their antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . This compound is also used as an intermediate for the synthesis of new chemical entities with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to interact with adenosine receptors, tyrosine kinases, and cyclooxygenase enzymes . These interactions can lead to various biological effects, such as inhibition of cell proliferation, modulation of immune responses, and reduction of inflammation .
Comparison with Similar Compounds
2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline can be compared with other similar compounds, such as:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A cyclooxygenase-2 inhibitor.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets and pathways, leading to distinct biological activities .
Properties
Molecular Formula |
C14H12BrN3O |
---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C14H12BrN3O/c1-18(2)11-6-5-9(8-10(11)15)14-17-13-12(19-14)4-3-7-16-13/h3-8H,1-2H3 |
InChI Key |
RVZZOLSHJVVZHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)Br |
Origin of Product |
United States |
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